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molecular formula C9H9ClN2O4 B2696423 Ethyl 3-amino-4-chloro-2-nitrobenzoate CAS No. 1277132-56-5

Ethyl 3-amino-4-chloro-2-nitrobenzoate

Cat. No. B2696423
M. Wt: 244.63
InChI Key: PGIBZFACGPUTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188002B2

Procedure details

138.63 g of the mixture from step 3 were dissolved in 1.4 l of ethanol and 60 ml of concentrated sulfuric acid and the solution was boiled at reflux for 25 h. Then 1.3 l of ethanol were removed on a rotary evaporator and the residue was admixed with 1 l of ice-water, rendered basic using saturated NaHCO3 solution, and then extracted with three times 500 ml of dichloromethane. The combined organic phases were dried over MgSO4, filtered with suction over silica gel, and concentrated. The product was then subjected to chromatographic separation (silica gel, heptane/ethyl acetate 9:1).
Name
mixture
Quantity
138.63 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:6]([N+:17]([O-:19])=[O:18])=[C:7]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=O)C.S(=O)(=O)(O)O>C(O)C>[NH2:4][C:5]1[C:6]([N+:17]([O-:19])=[O:18])=[C:7]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
mixture
Quantity
138.63 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C(=O)OCC)C=CC1Cl)[N+](=O)[O-]
Name
Quantity
1.4 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 25 h
Duration
25 h
CUSTOM
Type
CUSTOM
Details
Then 1.3 l of ethanol were removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted with three times 500 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered with suction over silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was then subjected to chromatographic separation (silica gel, heptane/ethyl acetate 9:1)

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C(=O)OCC)C=CC1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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